Naja mossambica mossambica alpha-neurotoxin I Naja mossambica mossambica alpha-neurotoxin I Cardiotoxin Analog (CTX) IV (6-12) is a part peptide of Cardiotoxin Analog (CTX) IV. Cardiotoxin analogues IV isolated from the venom of Taiwan Cobra. CTX IV is an unique snake venom cardiotoxin.
Brand Name: Vulcanchem
CAS No.: 115722-23-1
VCID: VC21542912
InChI: InChI=1S/C48H70N10O7/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60)/t30-,34-,36-,37-,38-,39-,40-,41-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N
Molecular Formula: C₄₈H₇₀N₁₀O₇
Molecular Weight: 899.1 g/mol

Naja mossambica mossambica alpha-neurotoxin I

CAS No.: 115722-23-1

Cat. No.: VC21542912

Molecular Formula: C₄₈H₇₀N₁₀O₇

Molecular Weight: 899.1 g/mol

* For research use only. Not for human or veterinary use.

Naja mossambica mossambica alpha-neurotoxin I - 115722-23-1

CAS No. 115722-23-1
Molecular Formula C₄₈H₇₀N₁₀O₇
Molecular Weight 899.1 g/mol
IUPAC Name (2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C48H70N10O7/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60)/t30-,34-,36-,37-,38-,39-,40-,41-/m0/s1
Standard InChI Key IVORLIHJCUSAQL-USNVFINLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N

Chemical Structure and Properties

Molecular Characteristics

Naja mossambica mossambica alpha-neurotoxin I is characterized by specific chemical properties that contribute to its biological activity. The compound's technical details are as follows:

PropertyValue
CAS Number115722-23-1
Molecular FormulaC48H70N10O7
Molecular Weight899.1 g/mol
IUPAC Name(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

The compound's structural complexity, as evidenced by its IUPAC name and molecular formula, contributes to its specific binding capabilities and biological effects.

Structural Features

As a short-chain alpha-neurotoxin, this compound exhibits the characteristic three-finger structure common to many elapid snake neurotoxins. This structure consists of three adjacent loops emerging from a central core that contains four conserved disulfide bridges. The spatial arrangement of these loops is critical for the toxin's ability to recognize and bind to specific receptor subtypes.

The specific amino acid sequence and post-translational modifications of Naja mossambica mossambica alpha-neurotoxin I determine its binding specificity and affinity for nicotinic acetylcholine receptors. The compound's three-dimensional structure facilitates its precise interaction with the ligand-binding domain of these receptors.

Mechanism of Action

Interaction with Nicotinic Acetylcholine Receptors

Naja mossambica mossambica alpha-neurotoxin I exerts its effects primarily through high-affinity binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding effectively blocks the action of acetylcholine, the neurotransmitter responsible for initiating muscle contraction. By specifically targeting the alpha subunits of the receptor, the neurotoxin prevents the opening of the ion channel and subsequent depolarization of the muscle cell membrane.

The binding process involves specific interactions between the loops of the three-finger structure and the receptor's ligand-binding domain. This mechanism ultimately leads to neuromuscular blockade and paralysis, which is the primary toxic effect observed in envenomation cases.

Subtype-Specific Binding

Synthesis and Production Methods

Solid-Phase Peptide Synthesis

The synthesis of Naja mossambica mossambica alpha-neurotoxin I typically involves complex peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This process includes multiple steps of deprotection and coupling reactions, facilitated by reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure the correct sequence and structural conformation necessary for biological activity.

Biological Activity

Venom Composition Analysis

The venom of Naja mossambica is primarily composed of neurotoxic proteins, with significant contributions from cytotoxins and phospholipases A2 (PLA2). The neurotoxic proteins, particularly three-finger toxins (3FTxs) including alpha-neurotoxin I, play a crucial role in the venom's lethality and biological effects.

Recent studies have provided detailed analyses of the venom composition, as summarized in the following table:

Protein CategoryPercentage in Venom
Neurotoxic proteins~20.70% (Eswatini region)
Neurotoxic proteins~13.91% (Limpopo region)
Neurotoxic proteins~12.80% (KwaZulu-Natal region)

This regional variation in neurotoxin content highlights the importance of considering geographic differences when studying the biological effects of snake venoms and developing antivenoms.

Regional Venom Variability

Proteomic studies of Naja mossambica venoms have revealed significant geographic differences in neurotoxin abundance and composition. These variations can be summarized as follows:

Region (Africa)Neurotoxin ContentDominant 3FTx Subtype
Eswatini20.7%Short-chain (including alpha-neurotoxin I)
Limpopo13.9%Cytotoxic 3FTx
KwaZulu-Natal12.8%PLA2-rich

Venoms from the Eswatini region exhibit the highest neurotoxic activity, which correlates with the prevalence of alpha-neurotoxin I and related short-chain neurotoxins in these populations.

Cytotoxic Effects

In addition to its primary neurotoxic activity, research suggests that Naja mossambica mossambica alpha-neurotoxin I may also induce cell death through mechanisms such as apoptosis and necroptosis in various cell lines. Some studies have indicated that cobra cardiotoxins can translocate to mitochondria, disrupting mitochondrial function and promoting apoptosis.

These findings suggest a more complex biological activity profile for this neurotoxin than initially thought, with potential implications for its use in research and therapeutic development.

Comparative Analysis with Other Neurotoxins

Structural Homology

Naja mossambica mossambica alpha-neurotoxin I shares structural homology with other α-neurotoxins but differs in receptor interaction dynamics. The following table compares key features of this neurotoxin with related compounds:

ToxinOriginKey Distinction
α-BungarotoxinBungarus multicinctusBinds irreversibly to α7 nAChR
α-CobratoxinNaja kaouthiaTargets GABAA receptors weakly
DendrotoxinDendroaspis angusticepsInhibits voltage-gated K+ channels

These structural and functional differences highlight the diversity of neurotoxins across snake species and their varied mechanisms of action.

Functional Comparisons

While Naja mossambica mossambica alpha-neurotoxin I primarily targets nicotinic acetylcholine receptors, other similar compounds exhibit different binding affinities and specificities:

Alpha-bungarotoxin: Derived from the venom of the banded krait (Bungarus multicinctus), it also targets nicotinic acetylcholine receptors but has a different binding affinity and specificity, notably forming irreversible bonds with α7 nAChR subtypes.

Alpha-cobratoxin: Found in the venom of the Thai cobra (Naja kaouthia), it shares a similar mechanism of action but differs in its amino acid sequence and structural conformation, allowing it to weakly interact with GABAA receptors in addition to its primary targets.

Alpha-elapitoxin: Present in the venom of various elapid snakes, it exhibits similar neurotoxic effects but varies in its potency and receptor binding characteristics.

The unique binding profile of Naja mossambica mossambica alpha-neurotoxin I contributes to its specific pharmacological properties and research applications.

Research Applications

Neuroscience Research

Naja mossambica mossambica alpha-neurotoxin I has proven to be a valuable tool in neuroscience research, particularly in studies focused on understanding the function and structure of nicotinic acetylcholine receptors. Its high binding specificity allows researchers to identify and characterize different receptor subtypes and investigate the mechanisms of synaptic transmission.

The toxin's ability to selectively block specific receptor subtypes has contributed significantly to our understanding of cholinergic neurotransmission and receptor pharmacology.

Drug Development

The specific receptor-binding properties of Naja mossambica mossambica alpha-neurotoxin I have made it a valuable lead compound for developing drugs targeting nicotinic acetylcholine receptors. These receptors are implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain forms of epilepsy.

By studying the interaction between this neurotoxin and its receptors, researchers can design more selective and effective therapeutic agents for treating these conditions, potentially with fewer side effects than current medications.

Toxinology Studies

Research on Naja mossambica mossambica alpha-neurotoxin I has contributed significantly to the field of toxinology, helping scientists understand the diversity and evolution of snake venoms. Comparative studies of neurotoxin structure and function across different snake species provide insights into the evolutionary adaptations of venomous snakes and the development of their toxin arsenals.

These studies also help in understanding the complex relationship between venom composition and the ecological niche of different snake species, as well as the co-evolutionary arms race between venomous predators and their prey.

Antivenom Development

The study of Naja mossambica mossambica alpha-neurotoxin I plays a crucial role in the development of more effective antivenoms for treating snakebite envenomation. Research involving horse immunization with short-chain consensus alpha-neurotoxin has demonstrated that the generated antivenom could neutralize the lethality of various cobra venoms, including those from Naja mossambica.

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